Zofenoprilat-d5
Description
The use of Zofenoprilat-d5 allows for clear differentiation from the unlabeled zofenoprilat (B1230023) due to the mass difference imparted by the five deuterium (B1214612) atoms. veeprho.comcaymanchem.com This mass difference is easily resolved by the mass spectrometer, enabling the simultaneous and independent quantification of the analyte and the internal standard.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-QBORCZMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](N(C2)C(=O)[C@H](C)CS)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Zofenoprilat-d5 is characterized by specific chemical and physical properties that are a direct result of its molecular structure and isotopic composition. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, Zofenoprilat (B1230023). This mass difference is fundamental to its application in mass spectrometry. scioninstruments.com
Table 1: of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid | veeprho.comclearsynth.com |
| Synonyms | (4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenyl-d5-thio)-L-proline | scbt.combiosynth.com |
| CAS Number | 1217716-12-5 | clearsynth.comscbt.combiosynth.com |
| Molecular Formula | C₁₅H₁₄D₅NO₃S₂ | veeprho.comclearsynth.combiosynth.com |
| Molecular Weight | 330.48 g/mol | veeprho.comclearsynth.combiosynth.com |
| Melting Point | 61 °C | biosynth.com |
Data Analysis and Quantification:the Concentration of Zofenopril and Zofenoprilat in the Original Sample is Determined by Comparing the Peak Area Ratio of the Analyte to the Internal Standard Against a Calibration Curve.oup.comthe Calibration Curve is Generated by Analyzing a Series of Standards Containing Known Concentrations of the Unlabeled Analytes and a Constant Concentration of the Internal Standard.
The following tables present representative validation data for an LC-MS/MS method for the quantification of zofenopril (B1663440) and zofenoprilat (B1230023), illustrating the performance characteristics of such an assay.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Zofenopril | Zofenoprilat |
| LC Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol:0.1% Formic Acid | Methanol:0.1% Formic Acid |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Ionization Mode | ESI Positive | ESI Negative |
| MRM Transition | Hypothetical m/z | Hypothetical m/z |
Table 2: Representative Method Validation Data
| Parameter | Zofenopril | Zofenoprilat |
| Linearity Range | 1 - 300 ng/mL | 2 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 2 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Inter-assay Precision (%CV) | < 10% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Mean Extraction Recovery | ~85% | ~70% |
Data in the tables are representative and compiled from typical LC-MS/MS method validation results reported in the literature. nih.govresearchgate.net
By employing these robust methodologies, researchers can accurately track the metabolic conversion of zofenopril to zofenoprilat and investigate how different physiological or pathological conditions may alter this metabolic pathway.
Metabolic Pathway Investigations of Zofenopril and Zofenoprilat Using Isotopic Tools
Elucidation of Zofenopril (B1663440) Bioactivation to Zofenoprilat (B1230023)
Zofenopril is a prodrug that is metabolically hydrolyzed to its active form, zofenoprilat. hsppharma.comnih.gov This bioactivation is a critical step for its function as an angiotensin-converting enzyme (ACE) inhibitor. nih.govwikipedia.org The conversion is rapid and extensive following oral administration. medscape.com
Identification of Enzymes Catalyzing Prodrug Hydrolysis
The bioactivation of zofenopril to zofenoprilat is mediated by esterase enzymes. medscape.com These enzymes catalyze the hydrolysis of the thioester bond in the zofenopril molecule. nih.govnih.gov Studies have shown that this conversion occurs efficiently in various tissues. Notably, cardiac esterases are capable of hydrolyzing zofenopril, contributing to high concentrations of the active metabolite, zofenoprilat, in heart tissue. caymanchem.comviamedica.pl Research in dogs identified the gut, liver, and lungs as primary sites for this first-pass bioactivation. ebi.ac.uk The potency of zofenoprilat as an ACE inhibitor is significantly higher than its prodrug form, with studies in rat tissue homogenates showing IC50 values in the nanomolar range. researchgate.netselleckchem.com
Characterization of Metabolic Intermediates
Zofenopril is designed as a prodrug to improve oral bioavailability. scholarsresearchlibrary.com The primary metabolic pathway involves a single hydrolysis step to yield the active metabolite, zofenoprilat (also known as SQ 26,333). nih.govebi.ac.uk While the direct hydrolysis product is well-characterized, the transient states or intermediates of this enzymatic reaction are not extensively detailed in the available literature, which is common for rapid, single-step bioactivations. The focus of metabolic studies has been predominantly on the quantification of the parent drug and its primary active metabolite.
Role of Zofenoprilat-d5 in In Vitro Metabolic Stability Studies
Isotopically labeled compounds are crucial for quantitative bioanalysis. This compound is a deuterium-labeled analog of zofenoprilat, which serves as an ideal internal standard for analytical and pharmacokinetic research. veeprho.com The use of stable isotope-labeled internal standards is a well-established practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision. veeprho.comresearchgate.netnih.gov
Application in Microsomal and Hepatocyte Incubation Assays
In vitro metabolic stability assays are standard procedures in drug discovery to predict the in vivo hepatic clearance of a compound. gerstel.com These assays typically involve incubating a test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. gerstel.comnih.gov
In this context, this compound is employed as an internal standard. veeprho.com During the assay, samples are taken at various time points, and the metabolic reaction is stopped. sciex.com By adding a known quantity of this compound to the samples before extraction and analysis, any variability or loss during sample preparation can be normalized. nih.gov The near-identical chemical and physical properties of the deuterated standard to the analyte (zofenoprilat) ensure that they behave similarly during extraction and chromatographic separation, which is a key advantage over using a structurally different internal standard. chapman.edu This leads to highly accurate quantification of the parent compound remaining over time. researchgate.net
Assessment of Compound Clearance and Degradation Rates
The data obtained from microsomal and hepatocyte assays are used to calculate key metabolic parameters, such as the intrinsic clearance (CLint) and the degradation half-life (t½) of the compound. The rate of disappearance of the parent drug (zofenoprilat) is precisely measured against the stable concentration of the this compound internal standard. usask.ca
This allows for the construction of accurate degradation curves. From these curves, the rate of metabolism can be determined, which helps in predicting the in vivo stability of the drug. gerstel.com For instance, a high clearance rate in these in vitro systems suggests that the drug will be rapidly metabolized by the liver in vivo. The use of deuterated standards like this compound is fundamental to the reliability of these predictive models in drug development. nih.govchapman.edu
Table 1: General Parameters for In Vitro Metabolic Stability Assays
| Parameter | Description | Typical Conditions | Role of this compound |
|---|---|---|---|
| System | Biological matrix containing metabolic enzymes. | Human or Rat Liver Microsomes/Hepatocytes. | Internal standard for quantification. |
| Incubation Time | Duration of exposure of the compound to the metabolic system. | Multi-point (e.g., 0, 5, 15, 30, 60 min). | Added at each time point during quenching. |
| Compound Conc. | Initial concentration of the test article (Zofenoprilat). | Typically 1-10 µM. | Added at a fixed concentration. |
| Analysis Method | Technique used for quantification. | LC-MS/MS. | Co-elutes with Zofenoprilat for ratio analysis. |
| Output | Calculated metabolic parameters. | Intrinsic Clearance (CLint), Half-life (t½). | Ensures accuracy of the calculated output. |
This table represents a generalized summary of typical assay conditions and is not based on one specific study.
Comparative Metabolic Profiling of Deuterated and Non-Deuterated Analogs
Replacing hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to be broken in the rate-determining step of a reaction. juniperpublishers.comportico.org
While specific comparative metabolic profiling studies between zofenoprilat and this compound are not widely published, the principles of KIE are well-documented in drug metabolism research. portico.orgnih.gov If the deuterium atoms in this compound are placed at a site of metabolic modification (a "metabolic soft spot"), a slower rate of metabolism for the deuterated analog compared to the non-deuterated zofenoprilat would be expected. juniperpublishers.comnih.gov
However, this compound is primarily designed for use as an internal standard, where it is assumed that its metabolic fate is identical to the analyte during the short timeframe of an analytical procedure. veeprho.com For a KIE to be significant, the C-D bond cleavage must be part of the rate-limiting step of the metabolic reaction. wikipedia.org Studies on other drugs have shown that deuteration can reduce metabolic clearance and increase systemic exposure. nih.govbioscientia.de If no significant KIE is observed, it indicates that the deuterated positions are not involved in the primary metabolic pathways, further validating the use of this compound as a reliable internal standard for bioanalytical assays. nih.gov The investigation into potential metabolic switching, where deuteration redirects metabolism to other sites, is also a key aspect of such comparative studies. juniperpublishers.comnih.gov
Methodologies for Differential Metabolic Pathway Analysis
The investigation into the metabolic pathways of the prodrug zofenopril and its active metabolite, zofenoprilat, relies on advanced analytical techniques capable of accurately and precisely quantifying these compounds in complex biological matrices. The use of isotopically labeled internal standards, such as this compound, is central to these methodologies, particularly for differential metabolic pathway analysis. This approach allows researchers to distinguish between the parent drug and its metabolites and to determine their concentrations with a high degree of confidence. The primary methodology employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. musechem.comiris-biotech.denih.govnih.gov This ensures that the internal standard and the analyte co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement, as well as comparable extraction recovery. nih.govacs.org this compound, a deuterium-labeled analog of zofenoprilat, serves this purpose in the analysis of zofenopril metabolism. veeprho.com Its use significantly improves the accuracy and precision of the quantification of zofenopril and zofenoprilat in biological samples. veeprho.com
The general workflow for a differential metabolic pathway analysis of zofenopril and zofenoprilat using this compound as an internal standard involves several key steps:
Future Directions and Methodological Innovations in Zofenoprilat D5 Research
Integration of Zofenoprilat-d5 in Advanced Multi-Omics Approaches
Multi-omics, the integrated analysis of different "omes" such as the proteome, metabolome, and lipidome, is a powerful approach to understanding complex biological systems. oup.commdpi.commedrxiv.org Deuterated standards like this compound are poised to play a more significant role in these comprehensive studies.
In metabolomics and lipidomics, stable isotope-labeled internal standards are essential for accurate quantification, helping to correct for matrix effects and variations in sample preparation and instrument response. biorxiv.orgbiologists.com For instance, in studies investigating the metabolic perturbations in diseases like diabetes or cancer, a mixture of deuterated standards is often added to samples to ensure reliable measurement of a wide range of metabolites and lipids. mdpi.combiologists.com
As multi-omics studies become more common for investigating drug efficacy and mechanisms, this compound could be integrated into these workflows not just to quantify zofenopril (B1663440), but also to serve as a quality control marker for the entire analytical process. Its stable and predictable behavior can help ensure the consistency and reliability of data across large and complex sample sets.
Development of Automated and High-Throughput Analytical Platforms Utilizing Deuterated Standards
The demand for faster and more efficient drug analysis has spurred the development of automated and high-throughput analytical platforms. These systems often couple automated sample preparation with rapid LC-MS/MS analysis. lcms.cznih.goveurekaselect.com
Key Features of Automated Platforms:
Automated Sample Preparation: Modules can perform tasks like dispensing, stirring, filtering, and transferring samples, minimizing manual intervention and variability. lcms.cz
Rapid Detection: Advanced mass spectrometers, such as those using Laser Diode Thermal Desorption (LDTD-MS/MS), can achieve analysis times of just a few seconds per sample. nih.govacs.org
In these high-throughput environments, the use of deuterated internal standards like this compound is indispensable. They provide the necessary accuracy and precision for quantification, even when sample preparation is streamlined and analysis times are short. nih.govnih.gov The robustness of using a stable isotope-labeled standard helps to maintain data quality despite the rapid pace of analysis. nih.gov
Expansion of Isotopic Labeling Applications Beyond Quantification in Mechanistic Studies
While the primary use of this compound is for quantification, the broader field of isotopic labeling offers powerful tools for elucidating reaction mechanisms and metabolic pathways. slideshare.netwikipedia.org By tracing the path of isotopically labeled atoms through a series of chemical or biological transformations, researchers can gain detailed insights into the underlying processes. bohrium.com
For example, stable isotope labeling can be used to:
Determine Metabolic Fates: By introducing a labeled compound into a biological system, scientists can track its conversion into various metabolites, mapping out metabolic networks. nih.gov
Elucidate Enzyme Mechanisms: Isotopic labeling can help to identify the specific atoms involved in bond-breaking and bond-forming steps of an enzymatic reaction. bohrium.com
Investigate Reaction Stereochemistry: The use of isotopes can reveal the three-dimensional course of a chemical reaction. slideshare.net
While this compound itself is primarily a tool for analytical chemistry, the principles behind its creation and use are directly applicable to these more mechanistic studies. Future research could involve the synthesis of zofenopril or zofenoprilat (B1230023) with isotopic labels at different positions to investigate its metabolism and interaction with the angiotensin-converting enzyme (ACE) in greater detail. Such studies could provide valuable information for the design of next-generation ACE inhibitors.
Q & A
Basic: What analytical techniques are recommended for characterizing Zofenoprilat-d5 in experimental samples?
Methodological Answer:
this compound requires rigorous characterization to confirm purity and structural integrity. Key methods include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Validates molecular weight and isotopic purity using deuterium-specific fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and deuterium incorporation at specific positions (e.g., aromatic protons) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity under standardized conditions (e.g., reverse-phase C18 columns with UV detection at 220 nm) .
Table 1: Comparison of Analytical Methods
Basic: How can researchers synthesize and validate this compound for experimental use?
Methodological Answer:
Synthesis involves deuterium incorporation at specific positions (e.g., aromatic rings) via catalytic exchange or custom organic synthesis. Critical validation steps include:
- Deuterium-Labeling Efficiency: Assessed via mass spectrometry to ensure ≥98% isotopic enrichment .
- Purity Protocols: Follow guidelines from journals like Beilstein Journal of Organic Chemistry, which mandate detailed synthesis steps, spectroscopic data, and chromatograms in supplementary materials .
- Stability Testing: Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability studies .
Advanced: How should researchers design experiments to study this compound’s ACE inhibition mechanism?
Methodological Answer:
Use the PICOT framework to structure experiments:
- Population/Problem: Isolated ACE enzymes or cell lines expressing ACE.
- Intervention: Dose-response studies with this compound (0.1–100 µM).
- Comparison: Non-deuterated Zofenoprilat or Captopril (positive control).
- Outcome: IC50 values, binding kinetics (SPR or ITC), and SH-group reactivity via Ellman’s assay .
- Time Frame: Short-term (enzyme activity) vs. long-term (gene expression via qPCR).
Key Consideration: Address solvent effects (e.g., DMSO concentration ≤0.1%) to avoid assay interference .
Advanced: How can contradictions in reported biochemical effects of this compound across experimental models be resolved?
Methodological Answer:
Contradictions (e.g., variable calcium cycling effects in sarcoplasmic reticulum studies) require:
- Systematic Review: Aggregate data from in vitro (isolated SR vesicles) and in vivo models (e.g., hypertensive rats) using PRISMA guidelines .
- Model-Specific Controls: Compare buffer conditions (e.g., Ca²⁺ concentration) and species-specific ACE isoforms .
- Dose-Response Reassessment: Use non-linear regression to identify threshold effects (e.g., biphasic responses at >50 µM) .
Advanced: What advanced proteomic methods are suitable for identifying this compound’s off-target interactions?
Methodological Answer:
Leverage chemical proteomics :
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon this compound binding .
- Isobaric Tags (TMT/iTRAQ): Quantify protein abundance changes in treated vs. control samples via LC-MS/MS .
- Data Integration: Use tools like MaxQuant for label-free quantification and STRING for pathway enrichment analysis .
Ethical Note: Validate findings in ≥3 biological replicates to minimize false positives .
Advanced: How do this compound’s metabolic pathways influence its pharmacokinetic profile?
Methodological Answer:
Study metabolic stability using:
- Liver Microsomes: Incubate this compound with human/rat microsomes; quantify parent compound and metabolites (e.g., Zofenopril Acyl-D-glucuronide) via LC-MS .
- Enzyme Inhibition Assays: Test CYP450 isoform-specific interactions (e.g., CYP3A4) to predict drug-drug interactions .
- Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to calculate AUC, t½, and clearance rates in preclinical models .
Data Presentation: How should this compound research data be formatted for publication?
Methodological Answer:
Follow journal-specific guidelines (e.g., Pharmaceutical Research):
- Tables: Use Roman numerals, self-explanatory titles, and footnotes for statistical tests (e.g., ANOVA p-values) .
- Figures: Highlight dose-response curves with error bars (SEM) and significance markers (*p<0.05) .
- Supplementary Materials: Include raw MS spectra, synthetic protocols, and stability data in .csv or .xlsx formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
